

An In-Depth Technical Guide to 3-(Tetrazol-5-yl)phenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Tetrazol-5-YL)phenylboronic acid

Cat. No.: B1530978

[Get Quote](#)

Introduction: A Key Building Block in Modern Chemistry

3-(Tetrazol-5-yl)phenylboronic acid is a specialized organic compound that has garnered significant attention in medicinal chemistry and materials science.^[1] Its unique structure, featuring both a phenylboronic acid moiety and a tetrazole ring, makes it a highly versatile reagent. The boronic acid group is renowned for its ability to participate in Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern carbon-carbon bond formation—and to form reversible covalent bonds with diols.^[1] The tetrazole ring is a well-established bioisostere for the carboxylic acid group, often used in drug design to enhance metabolic stability, lipophilicity, and binding interactions with biological targets.^{[2][3]} This guide provides a comprehensive overview of its core properties, applications, and handling protocols.

Part 1: Core Molecular and Physical Properties

A precise understanding of a compound's fundamental properties is critical for its effective application in research and synthesis. **3-(Tetrazol-5-yl)phenylboronic acid** is typically supplied as an off-white solid powder.^{[1][4]}

Quantitative Data Summary

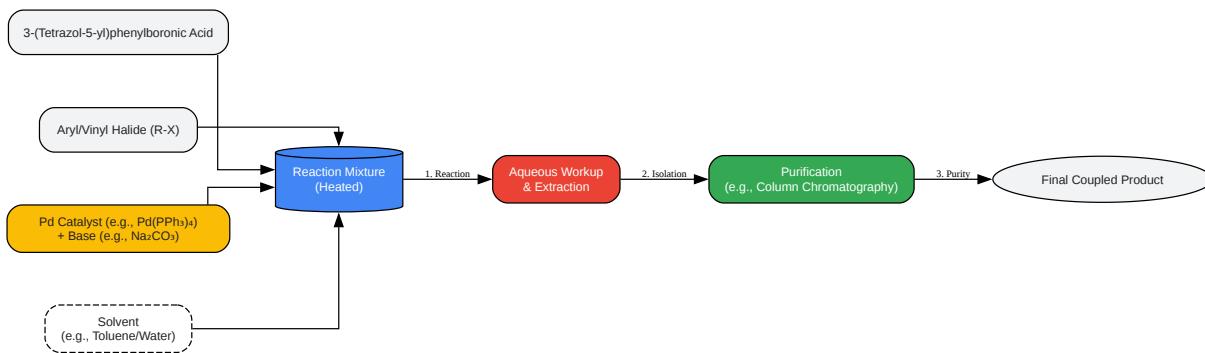
The essential chemical identifiers and properties of **3-(Tetrazol-5-yl)phenylboronic acid** are summarized in the table below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₇ BN ₄ O ₂	[1][5]
Molecular Weight	189.97 g/mol	[1][5]
CAS Number	775351-30-9	[1][6]
Appearance	Off-white solid powder	[1][4]
Purity	Typically ≥95-97% (by HPLC)	[1][7]
Density	~1.51 g/cm ³	[4][8]
Storage Conditions	Store at 0-8°C in a cool, dry place	[1][7]

Part 2: Synthesis and Application in Drug Discovery

The utility of **3-(Tetrazol-5-yl)phenylboronic acid** lies in its role as an intermediate building block for constructing more complex, biologically active molecules.[1]

Rationale in Medicinal Chemistry


The incorporation of a tetrazole group is a strategic choice in drug development.[3] As a bioisosteric analog of a carboxylic acid, it offers several advantages:

- Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation than a carboxylic acid group.[2]
- Increased Lipophilicity: This can improve a drug candidate's ability to cross cellular membranes.
- Hydrogen Bonding: The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors and donors, facilitating strong interactions with protein targets.[2]

Phenylboronic acids are crucial for their ability to form reversible bonds with diols, a property leveraged in the development of glucose sensors and targeted drug delivery systems.[1][9] The combination of these two functional groups makes this compound a powerful tool for creating novel therapeutics, particularly in oncology and for targeting specific biological pathways.[1][10]

Synthetic Workflow Overview

The synthesis of molecules using **3-(Tetrazol-5-yl)phenylboronic acid** often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction creates a new carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]

- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 4. 3-(2h-tetrazol-5-yl)phenyl-boronic acid suppliers USA [americanchemicalsuppliers.com]
- 5. scbt.com [scbt.com]
- 6. parchem.com [parchem.com]
- 7. 775351-30-9 3-(1H-Tetrazol-5-yl)phenylboronic Acid AKSci 8947FY [aksci.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. japsonline.com [japsonline.com]
- 10. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 3-(Tetrazol-5-yl)phenylboronic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1530978#3-tetrazol-5-yl-phenylboronic-acid-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com